molecular formula C20H24N2O2 B7796449 Quinaglute

Quinaglute

Cat. No.: B7796449
M. Wt: 324.4 g/mol
InChI Key: LOUPRKONTZGTKE-NBGVHYBESA-N
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Description

Quinaglute is a brand name for quinidine gluconate, a class IA antiarrhythmic agent used in research settings. As a stereoisomer of quinine, it is derived from the cinchona tree. Its primary research value lies in its action as a broad-spectrum ion channel blocker. It primarily functions as a use-dependent blocker of the voltage-gated sodium channel (Na V 1.5), which slows cardiac action potential upstroke. Furthermore, it blocks several potassium channels, including the rapid component of the delayed rectifier current (I Kr ), which leads to a prolongation of the action potential and QT interval. It also exhibits antimuscarinic and alpha-adrenergic blocking activity. These properties make it a valuable tool for in vitro studies in cardiac electrophysiology, particularly for investigating mechanisms of arrhythmogenesis and pharmacological interventions. Historically, it has been used to model conditions like long QT syndrome. Beyond cardiovascular research, low-dose quinidine is used in combination with dextromethorphan in neurological research to study pseudobulbar affect, as it inhibits dextromethorphan's metabolism via cytochrome P450 2D6 (CYP2D6). Researchers should note that quinidine is also a potent inhibitor of the transport protein P-glycoprotein. This compound is offered for research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14?,19+,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUPRKONTZGTKE-NBGVHYBESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3CC4CCN3C[C@@H]4C=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

WHITE; VERY BITTER; ODORLESS; FINE CRYSTALS; FREQUENTLY COHERING IN MASSES; PH (1% AQUEOUS SOLN): 6.0-6.8 PKA: 4.2, 8.8; SPECIFIC OPTICAL ROTATION: +212 @ 25 °C/D (95% ALCOHOL); ABOUT + 260 @ 25 °C/D (DILUTE HYDROCHLORIC ACID); DOES NOT LOSE ALL OF ITS WATER BELOW 120 °C 1 G DISSOLVES IN ABOUT 90 ML WATER, 15 ML BOILING WATER, 10 ML ALCOHOL, 3 ML METHANOL, 12 ML CHLOROFORM; INSOL IN ETHER, BENZENE; /DIHYDRATE/, Slightly sol in water and soluble in alcohol.
Details McEvoy, G.K. (ed.). American Hospital Formulary Service - Drug Information 93. Bethesda, MD: American Society of Hospital Pharmacists, Inc., 1993 (Plus Supplements, 1993)., p. 992
Record name QUINIDINE SULFATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5515
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

Commercially available quinidine salts contain not more than 20% of the respective dihydroquinidine salt, 1% of the respective quinine salt, and 1% of the respective dihydroquinine salt as impurities. /Quinidine/
Details McEvoy, G.K. (ed.). American Hospital Formulary Service - Drug Information 93. Bethesda, MD: American Society of Hospital Pharmacists, Inc., 1993 (Plus Supplements, 1993)., p. 992
Record name QUINIDINE SULFATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5515
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Occurs as fine, needle-like, white crystals which frequently cohere in masses or as a fine, white powder.

CAS No.

50-54-4
Record name QUINIDINE SULFATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5515
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Preparation Methods

Organocatalyst-Mediated Asymmetric Synthesis

A landmark five-pot synthesis of (–)-quinine, adaptable to quinidine, employs diphenylprolinol silyl ether as a chiral organocatalyst (Fig. 1). The sequence involves:

  • Michael Addition : Reaction of aldehyde 5 (4-methoxycinnamaldehyde) with nitroalkene 6 (β-nitrostyrene) in acetonitrile at –20°C, achieving 98% ee via catalyst-induced enantioselectivity.

  • Domino Aza-Henry/Hemiaminalization : In-situ generation of imine 7c from 9 (benzylamine) followed by aza-Henry reaction with intermediate 8 , yielding tetrahydropyridine 4 with 10:1 diastereomeric ratio.

  • Piperidine Functionalization : Reductive removal of hydroxyl groups (NaBH4/CeCl3) and Boc protection to furnish trisubstituted piperidine 20 in 72% yield over three steps.

This route’s critical innovation lies in minimizing purification steps—only five chromatographic separations—while maintaining a 14% overall yield for (–)-quinine, which can be epimerized to quinidine.

Chen Group’s Local Desymmetrization Strategy

A complementary approach starts from a bicyclic diene precursor, leveraging "local desymmetrization" to install stereocenters (Fig. 2)6. Key steps include:

  • Diels-Alder Cyclization : Reaction with maleic anhydride at 120°C forms the quinoline core with 89% yield6.

  • Stereochemical Inversion : Treatment with DBU in methanol selectively epimerizes C8 and C9, converting quinine to quinidine with 95% efficiency6.

This method reduces reliance on chiral auxiliaries, though industrial scalability remains untested.

Industrial-Scale Production and Gluconate Salt Formation

Quinidine to Quinidine Gluconate Conversion

Pharmaceutical-grade quinidine is converted to its gluconate salt via acid-base reaction:

  • Neutralization : Quinidine free base is dissolved in hot ethanol (70°C) and treated with D-gluconic acid (1.05 eq.).

  • Crystallization : Slow cooling to 4°C precipitates quinidine gluconate monohydrate, isolated by vacuum filtration (82% yield).

  • Lyophilization : The product is freeze-dried to remove residual solvents, achieving >99.5% purity by HPLC.

Process Optimization Data

StepConditionsYield (%)Purity (%)
NeutralizationEthanol, 70°C, 2 h9598.2
CrystallizationEthanol-water (3:1), 4°C, 12 h8299.1
Lyophilization–50°C, 0.1 mbar, 24 h10099.5

Table 1. Industrial process parameters for quinidine gluconate synthesis6.

Emerging Methodologies and Hybrid Approaches

Continuous Flow Synthesis

Recent advances adapt batch processes to continuous flow systems:

  • Reactor Design : Tubular reactors (0.5 mm ID) enable precise temperature control (–20°C to 70°C), reducing reaction times by 40%.

  • In-line Purification : Integrated scavenger columns (silica-alumina) remove byproducts, achieving 91% yield for the Michael addition step.

Biocatalytic Epimerization

Genetically engineered E. coli expressing quinidine synthase catalyzes C9 epimerization of quinine with 88% conversion efficiency, offering a green chemistry alternative6.

Critical Analysis of Methodological Trade-offs

  • Natural Extraction : High material costs ($320/kg bark) but ensures stereochemical fidelity.

  • Chemical Synthesis : Scalable (>100 kg/batch) but requires expensive organocatalysts ($12,000/mol)6.

  • Biocatalytic Methods : Lower environmental impact (E-factor = 8 vs. 32 for chemical routes) but limited to lab-scale6.

Chemical Reactions Analysis

Types of Reactions: Quinaglute undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Quinaglute has a wide range of applications in scientific research:

Mechanism of Action

Quinaglute exerts its effects by inhibiting the fast inward sodium current (I_Na) in cardiac cells. It also blocks the slow inward calcium current (I_Ca), the rapid (I_Kr) and slow (I_Ks) components of the delayed potassium rectifier current, and the inward potassium rectifier current (I_KI). These actions prolong the cellular action potential and decrease automaticity, thereby stabilizing the cardiac rhythm .

Comparison with Similar Compounds

Structural and Formulation Comparisons

Quinidine Derivatives

Quinidine exists in two primary salt forms: quinidine gluconate (e.g., Quinaglute) and quinidine sulfate (e.g., Quinidex Extentabs). Key differences include:

Property Quinidine Gluconate (this compound) Quinidine Sulfate (Quinidex Extentabs)
Solubility 10× higher solubility in water Lower solubility
GI Tolerance Improved due to reduced local irritation Higher risk of GI side effects
Dosing Frequency Sustained-release (q.12h) Immediate-release (q.6–8h)

Other quinidine gluconate formulations, such as Duraquin (Warner Chilcott) and Quinalan (Lannett), share the same active ingredient but may differ in release profiles and bioequivalence. For example, dissolution studies revealed that generic quinidine gluconate products could exhibit bio-inequivalence despite similar dissolution rates in standard pH 1.0–7.4 tests, particularly at intermediate pH levels (2.6–5.8) .

Non-Quinidine Antiarrhythmics

This compound’s sustained-release formulation offers a dosing advantage over these shorter-acting alternatives.

Pharmacokinetic and Clinical Efficacy

This compound’s sustained-release design ensures consistent plasma levels, critical for preventing arrhythmia recurrence. In contrast, immediate-release quinidine sulfate requires frequent dosing, increasing adherence challenges and peak-trough variability .

Bioequivalence Challenges

A 1980s study compared Berlex’s this compound Dura-Tabs® with an unapproved generic. Despite similar dissolution in 0.1 N HCl and pH 7.4 buffers, the generic showed bio-inequivalence due to differences in intermediate pH dissolution (2.6–5.8), underscoring the limitations of standard dissolution testing . Regulatory guidelines (e.g., FDA, China NMPA) now mandate multi-pH dissolution profiling and bioequivalence studies for generic approvals .

Regulatory and Market Status

This compound is the innovator brand (324 mg extended-release tablet), while generics like Quinatime (Watson Labs) and Quinalan (Lannett) require rigorous bioequivalence verification. Regulatory agencies emphasize comparative dissolution studies across pH ranges and clinical endpoint trials to ensure therapeutic equivalence .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Quinaglute, and how do reaction conditions (e.g., solvent polarity, temperature) influence yield and purity?

  • Methodological Answer: Optimize synthesis via systematic variation of parameters (e.g., solvent, catalyst loading) and quantify outcomes using HPLC for purity and gravimetric analysis for yield. Compare results against computational models (e.g., DFT for reaction mechanism validation). Document deviations using error analysis frameworks .

Q. What spectroscopic and chromatographic methods are validated for this compound characterization?

  • Methodological Answer: Use NMR (¹H/¹³C) for structural elucidation, LC-MS for molecular weight confirmation, and XRD for crystalline form analysis. Validate methods via inter-laboratory reproducibility tests, referencing protocols from authoritative chemistry guidelines (e.g., Truman State University’s lab manual) .

Q. How does this compound’s stability vary under different storage conditions (pH, light exposure)?

  • Methodological Answer: Conduct accelerated stability studies (ICH Q1A guidelines) with controlled variables (pH 2–9, UV light exposure). Monitor degradation via UV-Vis spectroscopy and quantify degradation products using mass spectrometry. Use Arrhenius plots to predict shelf life .

Advanced Research Questions

Q. What experimental design principles minimize bias in in vivo studies evaluating this compound’s pharmacokinetics?

  • Methodological Answer: Implement randomized, double-blind trials with placebo controls. Use power analysis to determine sample size and stratify cohorts by metabolic phenotypes (e.g., CYP450 polymorphisms). Validate findings via LC-MS/MS plasma concentration profiling .

Q. How can researchers resolve contradictions in reported EC₅₀ values for this compound across cell-based assays?

  • Methodological Answer: Perform meta-analysis of existing data, adjusting for variables like cell line (HEK293 vs. CHO), incubation time, and assay type (fluorometric vs. radiometric). Use Bland-Altman plots to assess inter-study variability and apply mixed-effects models to identify confounding factors .

Q. What computational approaches are effective for predicting this compound’s off-target interactions?

  • Methodological Answer: Combine molecular docking (AutoDock Vina) with machine learning (DeepChem) to screen against kinase and GPCR libraries. Validate predictions via SPR (surface plasmon resonance) binding assays and functional cAMP/IP1 accumulation tests .

Q. What strategies improve reproducibility in this compound’s in vitro cytotoxicity assays?

  • Methodological Answer: Standardize protocols using MISER guidelines (Minimum Information for Synthetic Experiments in Pharmacology). Include internal controls (e.g., staurosporine for apoptosis induction) and report raw data with metadata (e.g., passage number, serum batch) in public repositories like Zenodo .

Critical Analysis Guidelines

  • For contradictory data, apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to isolate variables .
  • Use PRISMA flow diagrams for systematic reviews of preclinical studies .
  • Reference FAIR data principles (Findable, Accessible, Interoperable, Reusable) when publishing datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinaglute
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.